4-Biphenylglyoxal hydrate
Overview
Description
Synthesis Analysis
The synthesis of biphenyl derivatives, including compounds related to 4-biphenylglyoxal hydrate, often involves Friedel-Crafts reactions, chloroacetylation, and subsequent reactions with different reagents. For example, 4-chloroacetylbiphenyl, a precursor, can be synthesized by a Friedel-Crafts reaction between biphenyl and chloroacetyl chloride in the presence of an AlCl3 catalyst. This compound can undergo further reactions to form various biphenyl derivatives (Karipcin & Arabali, 2006).
Molecular Structure Analysis
The molecular structure of biphenyl compounds, including derivatives of 4-biphenylglyoxal hydrate, can be characterized using various spectroscopic techniques such as FT-IR, 1H NMR, and X-ray diffraction. These techniques provide insights into the crystal structure, molecular geometry, and electronic structure of the compounds, essential for understanding their chemical behavior (Glaser et al., 2006).
Chemical Reactions and Properties
Biphenyl derivatives participate in a wide range of chemical reactions, highlighting their reactivity and versatility. For example, the generation and trapping of the 4-biphenylyloxenium ion from hydrolysis of certain precursors show the reactivity of biphenyl compounds under specific conditions. These reactions can lead to the formation of various functionalized biphenyl derivatives, which are valuable in organic synthesis and material science (Novak & Glover, 2004).
Physical Properties Analysis
The physical properties of biphenyl derivatives, including those similar to 4-biphenylglyoxal hydrate, are influenced by their molecular structure. Properties such as melting points, boiling points, and solubility in different solvents are crucial for their application in various fields. The synthesis and characterization of these compounds, including their liquid-crystalline behavior, provide valuable information for their potential use in advanced materials and technologies (Zhou Yi-feng, 2008).
Chemical Properties Analysis
The chemical properties of biphenyl derivatives are central to their applications in organic synthesis, pharmaceuticals, and materials science. These properties include reactivity towards various chemical reagents, stability under different conditions, and the ability to form complexes with metals or other organic compounds. Understanding these properties is essential for designing new compounds with desired functionalities (Yaseen et al., 2020).
Scientific Research Applications
Chemistry and Reaction Mechanisms :
- 4-Biphenylyloxenium ion, generated from the hydrolysis of 4-acetoxy-4-phenyl-2,5-cyclohexadienone, demonstrates its utility in understanding reaction mechanisms and ion stability. It has a shorter lifetime and is less selective in aqueous solutions compared to the nitrenium ion, offering insights into the stability and reactivity of related carbenium and oxenium ions (Novak & Glover, 2004).
Antiviral and Antitumor Agents :
- 4,4'-Biphenyldiglyoxal hydrate (Xenaldial) has been reported to inhibit the multiplication of various viruses in vitro and is effective in treating viral hepatitis and influenza in mice. Its derivatives have been synthesized to search for more effective antiviral and antitumor agents, indicating its potential in medicinal chemistry (Wu, 1965).
Ligand and Complex Synthesis :
- It serves as a starting point in synthesizing 4-biphenylhydroximoyl chloride, leading to the creation of new substituted ketooximes and their complexes with metals like cadmium(II), cobalt(II), and nickel(II). These compounds have potential applications in coordination chemistry and materials science (Karipcin & Arabali, 2006).
Material Science and Polymer Chemistry :
- Hydrazo-bridged diamines derived from biphenyl compounds have been synthesized and polymerized to create new polyimides with high thermal stability and glass transition temperatures. These materials are significant for advanced materials science and engineering applications (Saeed et al., 2008).
Pharmacological Applications :
- Novel N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives have been synthesized and evaluated for analgesic and anti-inflammatory activity, highlighting its role in the development of new therapeutic agents (Deep et al., 2012).
Gas Hydrate Inhibition :
- Studies on naturally occurring amino acids as gas hydrate inhibitors have utilized materials like 4-Biphenylglyoxal hydrate to test their efficacy in methane hydrate inhibition. This indicates its relevance in energy and environmental research (Altamash et al., 2017).
Liquid Crystal Research :
- Derivatives of 4-Biphenylglyoxal hydrate have been explored for their ability to form thermotropic and lyotropic smectic and columnar liquid crystalline phases, demonstrating its potential in the development of advanced display and sensor technologies (Kölbel et al., 1998).
Electrochemistry and Battery Research :
- The compound has been studied as an electrolyte additive to enhance the safety and cycle life of rechargeable lithium cells, showcasing its importance in developing more reliable and efficient energy storage systems (Tobishima et al., 2003).
Safety And Hazards
4-Biphenylglyoxal hydrate is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, and H319 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and taking off contaminated clothing and washing it before reuse .
Future Directions
While specific future directions for research on 4-Biphenylglyoxal hydrate are not outlined in the literature, the compound’s potential interactions with biological systems could be an area of interest. For instance, its effects on skin health could be explored further, given the known benefits of certain plant oils on skin health . Additionally, its potential uses in pharmaceutical applications, such as drug delivery, could be investigated.
properties
IUPAC Name |
2,2-dihydroxy-1-(4-phenylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYMAUICCMLWCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10921398 | |
Record name | 1-([1,1'-Biphenyl]-4-yl)-2,2-dihydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10921398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylglyoxal hydrate | |
CAS RN |
1145-04-6 | |
Record name | 1-[1,1′-Biphenyl]-4-yl-2,2-dihydroxyethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1145-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetophenone, 2,2-dihydroxy-4'-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-([1,1'-Biphenyl]-4-yl)-2,2-dihydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10921398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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